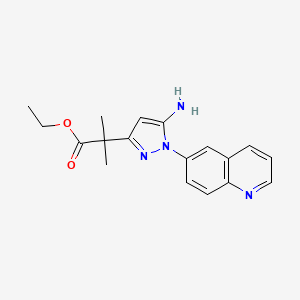
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate is a complex organic compound that features a quinoline and pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline and pyrazole rings, followed by their coupling and subsequent esterification to form the final product. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Medicine: It has potential as a lead compound for developing new drugs, particularly due to its quinoline and pyrazole moieties, which are known for their biological activities.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate involves its interaction with specific molecular targets. The quinoline and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate: shares similarities with other quinoline and pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is the combination of both quinoline and pyrazole moieties in a single molecule
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
ethyl 2-(5-amino-1-quinolin-6-ylpyrazol-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C18H20N4O2/c1-4-24-17(23)18(2,3)15-11-16(19)22(21-15)13-7-8-14-12(10-13)6-5-9-20-14/h5-11H,4,19H2,1-3H3 |
InChI-Schlüssel |
YYNCPAFAZDPWJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


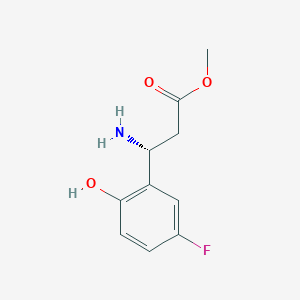

![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)


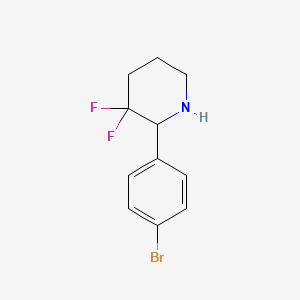
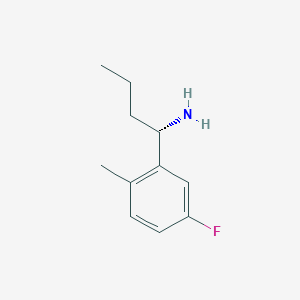
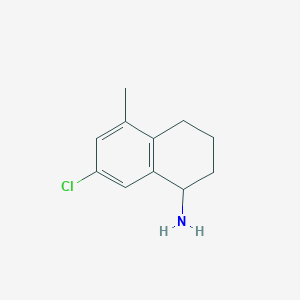
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
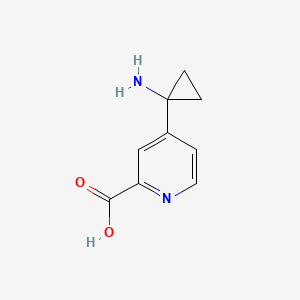
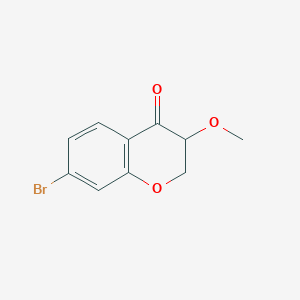
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)
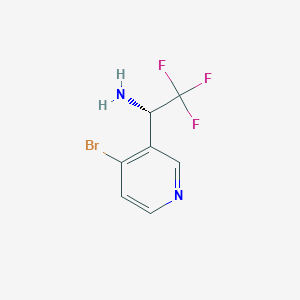
![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
